molecular formula C18H18N4O5 B2458301 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879479-13-7

2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B2458301
M. Wt: 370.365
InChI Key: PGZXMMZFHXQKIK-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of hydrazide, which is an organic compound characterized by the presence of a N-NH2 group. The rest of the molecule contains several functional groups, including hydroxy (-OH), methoxy (-OCH3), and phenoxy (Ph-O-) groups, which suggest that it might have interesting chemical properties.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis process for this compound. However, it likely involves several steps, including the formation of the pyrazole ring, the introduction of the methoxy and hydroxy groups, and finally the attachment of the hydrazide group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (the pyrazole). These features could lead to interesting chemical behavior.



Chemical Reactions Analysis

Again, without specific studies, it’s hard to say exactly how this compound would react. However, the presence of the hydrazide group suggests that it could participate in condensation reactions with carbonyl compounds. The hydroxy and methoxy groups might also be involved in various reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and possibly reactivity, but without specific data, these would only be educated guesses.


Scientific Research Applications

Antiviral and Antimicrobial Applications

One study focused on the synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives, including compounds structurally related to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide. These compounds were tested for their cytotoxicity and antiviral activity but did not show specific antiviral activity. The most cytotoxic compound among the series was closely related to the chemical structure , highlighting the potential for cytotoxicity studies rather than antiviral applications (Yar et al., 2009).

Corrosion Inhibition

Another significant application area is in the field of corrosion inhibition. Pyrazoline derivatives, including those similar to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds exhibited high inhibition efficiency, suggesting their utility in protecting industrial materials from corrosion. The inhibition process was attributed to the adsorption of these compounds onto the metal surface, following the Langmuir adsorption model (Lgaz et al., 2020).

Antimycobacterial Activity

Research into antimycobacterial activity has also highlighted the potential of compounds structurally related to 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide. A study on novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, which share a similar structural motif, found good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis. This suggests that derivatives of 2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide could be promising candidates for developing new antimycobacterial agents (Ali & Yar, 2007).

Corrosion Inhibition Mechanisms

Further studies on corrosion inhibition mechanisms of pyrazoline derivatives provide insight into their protective effects on metals. Through a combination of experimental and computational approaches, researchers have demonstrated that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. The detailed examination of adsorption behaviors and inhibition mechanisms offers valuable information for the development of new, more efficient corrosion inhibitors (Lgaz et al., 2018).

Safety And Hazards

Without specific toxicity data, it’s impossible to say for sure what the safety hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

Future studies on this compound could include detailed synthesis and characterization, exploration of its reactivity, and potentially biological studies to determine if it has any interesting bioactive properties.


Please note that this is a very general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and data are needed.


properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-25-14-4-2-3-5-15(14)27-16-9-20-22-18(16)12-7-6-11(8-13(12)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZXMMZFHXQKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

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